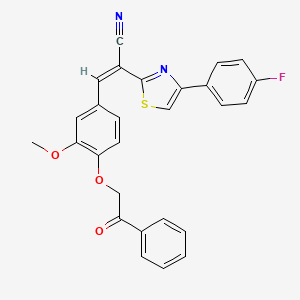

![molecular formula C22H19NO5 B2878984 1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797022-86-6](/img/structure/B2878984.png)

1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound you mentioned seems to be a complex derivative of benzofuran.

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, 7-Methoxy-2-benzofurancarboxylic acid has a molecular formula of C10H8O4 .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be quite diverse. For instance, when a nucleophile attacks an aldehyde or ketone carbon, the incoming nucleophile simply ‘pushes’ the electrons in the pi bond up to the oxygen . This very common type of reaction is called a nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary greatly. For example, 7-Methoxy-2-benzofurancarboxylic acid has an average mass of 192.168 Da .Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The presence of the benzofuran moiety in compounds is associated with significant cell growth inhibitory effects. For instance, certain substituted benzofurans have shown dramatic anticancer activities, with inhibition rates varying across different types of cancer cells . This suggests that our compound of interest could be explored as a potential anticancer agent, particularly in drug discovery programs targeting specific cancer cell lines.

Antiviral Therapeutics

The structural complexity of benzofuran compounds has been linked to anti-viral activities. Novel benzofuran derivatives have been identified with potent activity against viruses like the hepatitis C virus, indicating the potential of such compounds in developing effective antiviral drugs . Research into the antiviral applications of 1’-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one could lead to new therapeutic options for viral infections.

Antibacterial Agents

Benzofuran derivatives also exhibit antibacterial properties. The exploration of these compounds as antibacterial agents could lead to the development of new classes of antibiotics, especially in the face of growing antibiotic resistance . The compound could be synthesized and tested against various bacterial strains to assess its efficacy as an antibacterial agent.

Antioxidative Supplements

The antioxidative properties of benzofuran derivatives make them candidates for use as dietary supplements. These compounds can help in neutralizing free radicals, thereby reducing oxidative stress and potentially preventing related diseases . Further research could explore the effectiveness of our compound as an antioxidative supplement.

Neuroprotective Agents

Benzofuran derivatives have shown promise as neuroprotective agents. They could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage . Investigating the neuroprotective effects of 1’-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one could contribute to finding treatments for conditions like Alzheimer’s and Parkinson’s disease.

Enzyme Inhibition

The structural features of benzofuran derivatives enable them to act as enzyme inhibitors, which can be utilized in the treatment of various diseases where enzyme regulation is crucial . The compound could be studied for its potential to inhibit specific enzymes implicated in disease processes.

Molecular Probes

Due to their unique structural characteristics, benzofuran derivatives can serve as molecular probes in biochemical research. They can be used to study enzyme kinetics, receptor binding, and other cellular processes . The compound could be tagged with fluorescent markers to visualize these interactions.

Synthetic Chemistry

Benzofuran derivatives are valuable in synthetic chemistry for constructing complex organic molecules. The compound could be used as a starting material or intermediate in the synthesis of more complex molecules, potentially leading to new materials or drugs .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a manner that modulates these targets’ functions . This could involve binding to the target, altering its conformation or activity, and thereby affecting the biochemical processes in which the target is involved.

Biochemical Pathways

Given the reported biological activities of benzofuran derivatives, it is likely that this compound affects multiple pathways involved in processes such as cell growth, oxidative stress response, viral replication, and bacterial metabolism .

Result of Action

Based on the reported biological activities of benzofuran derivatives, it can be inferred that this compound may have effects such as inhibiting cell growth, exerting anti-oxidative effects, inhibiting viral replication, and exerting antibacterial effects .

Safety and Hazards

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .

properties

IUPAC Name |

1'-(7-methoxy-1-benzofuran-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-26-17-9-4-6-14-12-18(27-19(14)17)20(24)23-11-5-10-22(13-23)16-8-3-2-7-15(16)21(25)28-22/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHZCFFLCQPBGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)

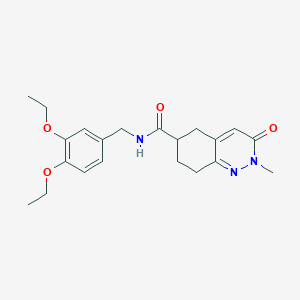

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)

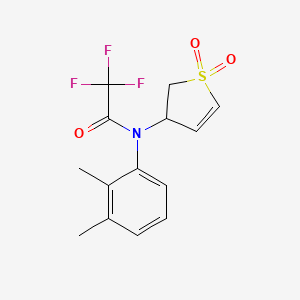

![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)

![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

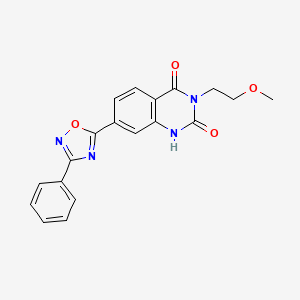

![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)